molecular formula C23H25N3O5 B4569805 N'-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE

N'-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE

Cat. No.: B4569805
M. Wt: 423.5 g/mol
InChI Key: JUIHLYRAYXJMPQ-UHFFFAOYSA-N
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Description

N’-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE is a complex organic compound that features a combination of isoindoline and phenoxyacetohydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE typically involves multiple steps. One common route starts with the preparation of 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoic acid, which is then converted to its corresponding acyl chloride using reagents like thionyl chloride. This acyl chloride is then reacted with 2-[5-methyl-2-(propan-2-yl)phenoxy]acetohydrazide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N’-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acyl chloride intermediate stage.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)-N'-[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-14(2)16-9-8-15(3)12-19(16)31-13-21(28)25-24-20(27)10-11-26-22(29)17-6-4-5-7-18(17)23(26)30/h4-9,12,14H,10-11,13H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIHLYRAYXJMPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NNC(=O)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE
Reactant of Route 2
Reactant of Route 2
N'-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE
Reactant of Route 3
Reactant of Route 3
N'-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE
Reactant of Route 4
Reactant of Route 4
N'-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE
Reactant of Route 5
Reactant of Route 5
N'-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE
Reactant of Route 6
Reactant of Route 6
N'-[3-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPANOYL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETOHYDRAZIDE

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